molecular formula C14H11N3S2 B11716510 (2E)-4-phenyl-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-2,3-dihydro-1,3-thiazole

(2E)-4-phenyl-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-2,3-dihydro-1,3-thiazole

Cat. No.: B11716510
M. Wt: 285.4 g/mol
InChI Key: RUEBODAYVGBGIW-DHDCSXOGSA-N
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Description

(2E)-4-phenyl-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-2,3-dihydro-1,3-thiazole is a complex organic compound that features a thiazole ring, a phenyl group, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-4-phenyl-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-2,3-dihydro-1,3-thiazole typically involves the condensation of a thioamide with a hydrazine derivative. The reaction conditions often require a solvent such as ethanol or methanol and may be catalyzed by an acid or base.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the hydrazone linkage, potentially yielding hydrazine derivatives.

    Substitution: The phenyl and thiophene rings can participate in electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions typically involve Lewis acids or bases, depending on the desired substitution.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Functionalized aromatic compounds.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Medicine: Research into its potential as a therapeutic agent, leveraging its unique structural features to interact with biological targets.

Industry: Applications in materials science, particularly in the development of organic semiconductors or other electronic materials.

Mechanism of Action

The mechanism of action of (2E)-4-phenyl-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-2,3-dihydro-1,3-thiazole would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The presence of multiple aromatic rings and heteroatoms suggests potential for π-π stacking interactions and hydrogen bonding.

Comparison with Similar Compounds

    (2E)-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-2,3-dihydro-1,3-thiazole: Lacks the phenyl group.

    4-phenyl-2,3-dihydro-1,3-thiazole: Lacks the hydrazone and thiophene moieties.

Uniqueness: The combination of the phenyl, thiophene, and thiazole rings in (2E)-4-phenyl-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-2,3-dihydro-1,3-thiazole provides a unique structural framework that can interact with a variety of biological and chemical targets, making it a versatile compound for research and development.

Biological Activity

The compound (2E)-4-phenyl-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-2,3-dihydro-1,3-thiazole is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antibacterial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials.

Synthesis

The synthesis of thiazole derivatives often involves condensation reactions between thiosemicarbazones and carbonyl compounds. For the target compound, a similar approach can be utilized where thiophenes serve as key intermediates. The synthetic route typically includes:

  • Formation of Hydrazone : Reaction of thiophenecarboxaldehyde with phenylhydrazine.
  • Cyclization : Subsequent cyclization to form the thiazole ring.

Antibacterial Activity

Numerous studies have indicated that thiazole derivatives exhibit significant antibacterial properties. For instance:

  • Inhibition Studies : Compounds similar to the target have shown inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The presence of electron-withdrawing groups on the phenyl ring enhances this activity .
CompoundActivity Against E. coli (%)Activity Against S. aureus (%)
(Chlorophenyl-imino)thiazolidin-4-one88.4691.66
Target CompoundTBDTBD

Anticancer Activity

Thiazole derivatives have also been studied for their anticancer properties:

  • Cell Lines Tested : Compounds were tested against various cancer cell lines such as HT29 (colon cancer) and H460 (lung cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest .
CompoundCell Line TestedIC50 (µM)
Target CompoundHT29TBD
2-(Chlorophenyl-imino)thiazolidin-4-oneH460TBD

Antioxidant Activity

The antioxidant potential of thiazole derivatives is also notable:

  • Mechanism : These compounds scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases .

Case Studies

  • Study on Antibacterial Properties : A study demonstrated that a related thiazolidine derivative exhibited significant antibacterial activity with an inhibition percentage exceeding 80% against both E. coli and S. aureus .
  • Anticancer Activity Assessment : Another research highlighted that thiazole derivatives showed promising results in inhibiting the proliferation of cancer cells in vitro, with some compounds achieving IC50 values comparable to established chemotherapeutics .

The biological activities of thiazole derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition : Many thiazoles act as inhibitors for key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Reactive Oxygen Species Scavenging : The antioxidant properties are primarily due to the ability to donate electrons and neutralize free radicals.

Properties

Molecular Formula

C14H11N3S2

Molecular Weight

285.4 g/mol

IUPAC Name

4-phenyl-N-[(Z)-thiophen-2-ylmethylideneamino]-1,3-thiazol-2-amine

InChI

InChI=1S/C14H11N3S2/c1-2-5-11(6-3-1)13-10-19-14(16-13)17-15-9-12-7-4-8-18-12/h1-10H,(H,16,17)/b15-9-

InChI Key

RUEBODAYVGBGIW-DHDCSXOGSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)N/N=C\C3=CC=CS3

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=CS3

Origin of Product

United States

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